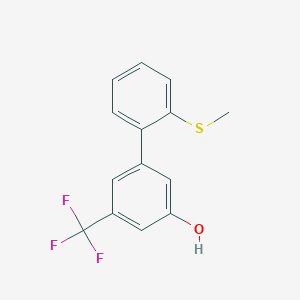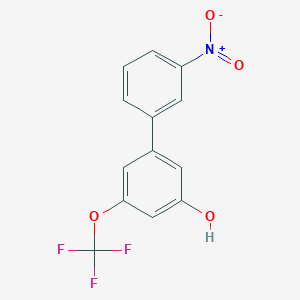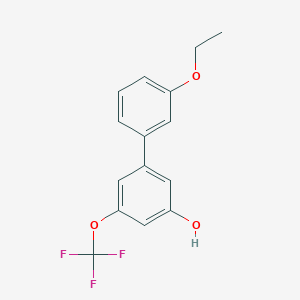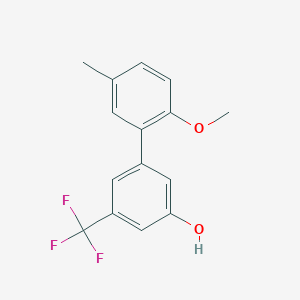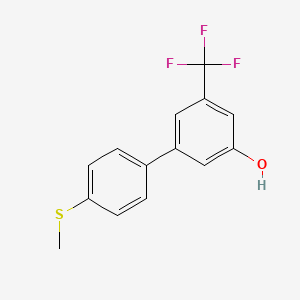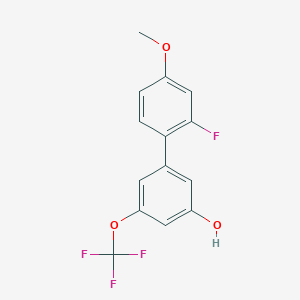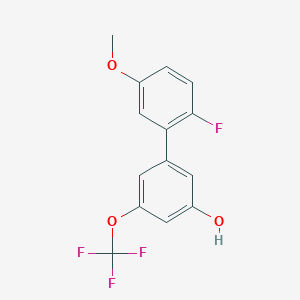
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-FPT) is a phenolic compound with a wide range of applications in scientific research. Due to its unique chemical structure, 5-FPT has been widely used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for protein-protein interactions. The compound has also been used in the development of new drugs and for the study of protein-ligand interactions.
科学的研究の応用
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. The compound has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for protein-protein interactions. It has also been used in the development of new drugs and for the study of protein-ligand interactions. The compound has also been used in the study of enzyme mechanisms and in the development of new pharmaceuticals.
作用機序
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand for proteins and enzymes. It is thought to bind to the active site of proteins and enzymes, which leads to a change in their structure and function. This binding can lead to increased or decreased activity of the proteins and enzymes, depending on the nature of the interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, leading to changes in their structure and function. This binding can lead to increased or decreased activity of the proteins and enzymes, depending on the nature of the interaction. In addition, it is thought that 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can affect the activity of other molecules, such as hormones and neurotransmitters.
実験室実験の利点と制限
The advantages of using 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its availability in large quantities, its low cost, and its ability to react with a wide variety of molecules. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound can be toxic if inhaled or ingested, and should be handled with care. Additionally, the compound can be difficult to work with in certain experiments due to its low solubility.
将来の方向性
The future directions for 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% include further study of its biochemical and physiological effects, as well as its applications in drug development and the study of protein-ligand interactions. Additionally, further research into the synthesis of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%, as well as its use in organic synthesis, could lead to new and improved methods of production. Finally, further research into the mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could lead to the development of new drugs and treatments.
合成法
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by two different methods. The first method involves the reaction of 2-fluoro-5-methoxyphenol with trifluoromethanesulfonic acid. The reaction takes place in an aqueous solution and yields 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% as the product. The second method involves the reaction of 2-fluoro-5-methoxyphenol with trifluoroacetic anhydride. The reaction takes place in an organic solvent and yields 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% as the product.
特性
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-10-2-3-13(15)12(7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYJDWBTXMBEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686619 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-86-8 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

